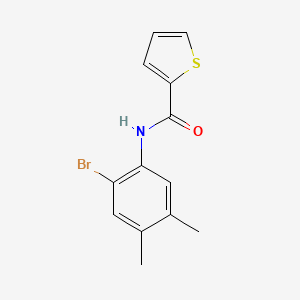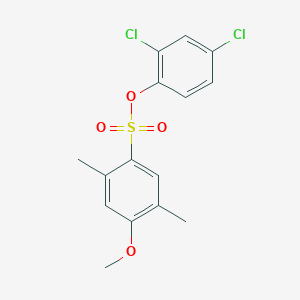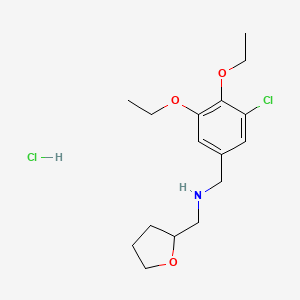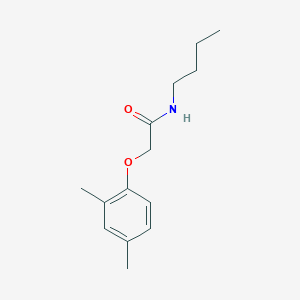
N-(2-bromo-4,5-dimethylphenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(2-bromo-4,5-dimethylphenyl)-2-thiophenecarboxamide, commonly known as BDMC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound belongs to the family of thiophene derivatives and has been found to possess a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of BDMC is not fully understood. However, studies have suggested that the compound may exert its pharmacological effects by inhibiting various cellular pathways. BDMC has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, BDMC may induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
BDMC has been found to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. BDMC has also been found to inhibit the growth of various fungi and bacteria. The compound has been shown to inhibit the activity of HDACs and topoisomerases, which are enzymes involved in the regulation of gene expression and DNA replication/transcription, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
BDMC has several advantages for lab experiments. The compound is relatively easy to synthesize and purify. BDMC has also been extensively studied for its pharmacological activities, making it a well-characterized compound. However, there are also some limitations associated with the use of BDMC in lab experiments. The compound has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of BDMC is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on BDMC. One potential area of research is the development of analogues of BDMC with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of BDMC. Further studies are needed to fully understand how the compound exerts its pharmacological effects. Additionally, more research is needed to evaluate the potential of BDMC as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
BDMC has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of pharmacological activities including anticancer, antifungal, antiviral, and antibacterial properties. BDMC has been shown to inhibit the growth of various cancer cell lines including breast, lung, and prostate cancer cells. The compound has also been found to possess potent antifungal activity against Candida albicans and Cryptococcus neoformans.
Propriétés
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-8-6-10(14)11(7-9(8)2)15-13(16)12-4-3-5-17-12/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRDGHFGFIDPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4,5-dimethylphenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4752595.png)
![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide](/img/structure/B4752646.png)
![1-ethyl-5-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4752655.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4752665.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4752667.png)